molecular formula C14H11F14N2O4- B11106862 2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate

2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate

Cat. No.: B11106862
M. Wt: 537.23 g/mol
InChI Key: PONCGVRGQGMXEF-UHFFFAOYSA-M
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Description

2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate typically involves the reaction of hexanoic acid derivatives with heptafluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of strong acids or bases, leading to the formation of hexanoic acid and heptafluorobutanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed under reflux conditions.

Major Products

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted derivatives of the original compound.

    Hydrolysis: The primary products are hexanoic acid and heptafluorobutanoic acid.

Scientific Research Applications

2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated polymers and materials with unique properties.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: Utilized in the production of high-performance coatings and lubricants due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, making it effective in various applications. The pathways involved include inhibition of specific enzymes and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-Bis[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]hexanoate stands out due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its high fluorine content also imparts superior stability and resistance to chemical and thermal degradation, making it suitable for demanding applications in various fields.

Properties

Molecular Formula

C14H11F14N2O4-

Molecular Weight

537.23 g/mol

IUPAC Name

2,6-bis(2,2,3,3,4,4,4-heptafluorobutanoylamino)hexanoate

InChI

InChI=1S/C14H12F14N2O4/c15-9(16,11(19,20)13(23,24)25)7(33)29-4-2-1-3-5(6(31)32)30-8(34)10(17,18)12(21,22)14(26,27)28/h5H,1-4H2,(H,29,33)(H,30,34)(H,31,32)/p-1

InChI Key

PONCGVRGQGMXEF-UHFFFAOYSA-M

Canonical SMILES

C(CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC(C(=O)[O-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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